

# Asundexian Demonstrates Superior Bleeding Profile Compared to Apixaban in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025



A comprehensive analysis of recent clinical trial data indicates that **Asundexian**, a novel oral Factor XIa (FXIa) inhibitor, is associated with a lower risk of bleeding events compared to the established direct oral anticoagulant (DOAC), apixaban. This finding is primarily supported by data from the PACIFIC-AF Phase 2 and the OCEANIC-AF Phase 3 clinical trials, which provide a direct comparison of the two antithrombotic agents.

**Asundexian** represents a new class of anticoagulants that target the intrinsic pathway of the coagulation cascade by selectively inhibiting Factor XIa.[1][2] This targeted mechanism is hypothesized to uncouple antithrombotic efficacy from bleeding risk, a significant concern with current anticoagulants that broadly inhibit downstream clotting factors.[3][4] Apixaban, a direct Factor Xa inhibitor, acts on the common pathway of coagulation, which is crucial for both pathological thrombosis and normal hemostasis.[5][6][7][8] This difference in mechanism is believed to be the primary driver for the observed differences in bleeding outcomes.

## **Comparative Analysis of Bleeding Events**

Clinical trial data has consistently shown a favorable safety profile for **Asundexian** in terms of bleeding events when compared to apixaban.

The Phase 2 PACIFIC-AF trial provided the initial evidence for **Asundexian**'s lower bleeding risk. In this study, patients with atrial fibrillation were randomized to receive either **Asundexian** (20 mg or 50 mg once daily) or apixaban (5 mg twice daily).[9][10] The primary outcome, a composite of major or clinically relevant non-major bleeding events according to the International Society on Thrombosis and Haemostasis (ISTH) criteria, was lower in the







**Asundexian** groups.[9][10] Specifically, the incidence proportion ratio for the primary outcome compared to apixaban was 0.50 for **Asundexian** 20 mg and 0.16 for **Asundexian** 50 mg.[11] When pooled, the **Asundexian** groups showed a significantly lower rate of these bleeding events.[10][11]

The subsequent and larger Phase 3 OCEANIC-AF trial further substantiated these findings.[12] [13][14] Although the trial was prematurely terminated due to a higher incidence of ischemic stroke in the **Asundexian** arm, the data on bleeding events remained consistent with the Phase 2 results.[12][13][14] The trial demonstrated that major bleeding was significantly lower with **Asundexian** compared to apixaban.[13][15] Similarly, the composite of major or clinically relevant non-major bleeding was also lower in the **Asundexian** group.[13]

# **Quantitative Data on Bleeding Events**

The following table summarizes the key quantitative data on bleeding events from the PACIFIC-AF and OCEANIC-AF trials.



| Clinical Trial                                      | Treatment Arms   | Primary Bleeding<br>Outcome (ISTH<br>Major or CRNM*)                                | Incidence Rate /<br>Hazard Ratio                                                |
|-----------------------------------------------------|------------------|-------------------------------------------------------------------------------------|---------------------------------------------------------------------------------|
| PACIFIC-AF (Phase<br>2)                             | Asundexian 20 mg | 3 events                                                                            | Incidence Proportion<br>Ratio vs. Apixaban:<br>0.50 (90% CI, 0.14-<br>1.68)[11] |
| Asundexian 50 mg                                    | 1 event          | Incidence Proportion<br>Ratio vs. Apixaban:<br>0.16 (90% CI, 0.01-<br>0.99)[11]     |                                                                                 |
| Pooled Asundexian                                   | 4 events         | Incidence Proportion<br>Ratio vs. Apixaban:<br>0.33 (90% CI, 0.09-<br>0.97)[10][11] |                                                                                 |
| Apixaban                                            | 6 events         | -                                                                                   | -                                                                               |
| OCEANIC-AF (Phase 3)                                | Asundexian 50 mg | 1.1%                                                                                | Hazard Ratio vs. Apixaban: 0.44 (95% CI, 0.34–0.57)[13]                         |
| Apixaban                                            | 2.6%             | -                                                                                   |                                                                                 |
| Major Bleeding<br>(Component of<br>Primary Outcome) |                  |                                                                                     | <del>-</del>                                                                    |
| Asundexian 50 mg                                    | 0.2%             | Hazard Ratio vs.  Apixaban: 0.32 (95%  CI, 0.18–0.55)[13][15]                       |                                                                                 |
| Apixaban                                            | 0.7%             | -                                                                                   | -                                                                               |

\*CRNM: Clinically Relevant Non-Major

# **Experimental Protocols**



The methodologies for the key comparative trials are detailed below to provide a comprehensive understanding of the data generation process.

#### **PACIFIC-AF Trial Protocol**

The PACIFIC-AF trial was a Phase 2, randomized, double-blind, double-dummy, dose-finding study.[10]

- Patient Population: The trial enrolled patients aged 45 years or older with atrial fibrillation and an increased risk of stroke.[9]
- Randomization and Blinding: Participants were randomly assigned in a 1:1:1 ratio to receive
  either Asundexian 20 mg once daily, Asundexian 50 mg once daily, or apixaban 5 mg twice
  daily. The double-dummy design was used to maintain blinding due to the different dosing
  frequencies.[10]
- Primary Outcome: The primary endpoint was the composite of major or clinically relevant non-major bleeding, as defined by the ISTH criteria.[9][10]
- Study Duration and Follow-up: Patients were followed for a median of 12 weeks.

#### **OCEANIC-AF Trial Protocol**

The OCEANIC-AF trial was a large-scale, international, multicenter, randomized, double-blind, double-dummy, active-controlled, event-driven Phase 3 study.[14][16]

- Patient Population: The trial enrolled patients with atrial fibrillation who were at an increased risk for stroke.[14][16]
- Randomization and Blinding: Patients were randomized in a 1:1 ratio to receive either
   Asundexian 50 mg once daily or standard-of-care apixaban (5 mg or 2.5 mg twice daily). A double-dummy design was employed to ensure blinding.[14]
- Primary Efficacy Outcome: The primary efficacy endpoint was the time to first occurrence of stroke or systemic embolism.[14]
- Primary Safety Outcome: The primary safety endpoint was the incidence of major bleeding according to the ISTH definition.[14]



 Trial Status: The trial was stopped prematurely by the independent data monitoring committee due to a determination of inferior efficacy of **Asundexian** in preventing stroke compared to apixaban.[17]

# **Signaling Pathway and Experimental Workflow**

To visualize the underlying mechanisms and the clinical trial process, the following diagrams are provided.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. What is Asundexian used for? [synapse.patsnap.com]
- 2. Asundexian: a systematic review of safety, efficacy, and pharmacological insights in thrombosis PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Asundexian: an oral small molecule factor XIa inhibitor for the treatment of thrombotic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apixaban: Mechanism of Action & Pharmacokinetics | Study.com [study.com]
- 6. Apixaban Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Apixaban? [synapse.patsnap.com]
- 8. Apixaban StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. 2minutemedicine.com [2minutemedicine.com]
- 10. PACIFIC-AF Trial: Asundexian Versus Apixaban in Atrial Fibrillation | Docwire News [docwirenews.com]
- 11. Asundexian confers lower bleeding rates vs. apixaban for stroke prevention in AF [healio.com]
- 12. Asundexian Versus Apixaban in Patients With Atrial Fibrillation American College of Cardiology [acc.org]
- 13. Asundexian inferior to apixaban for stroke prevention in atrial fibrillation [escardio.org]
- 14. Results of prematurely stopped OCEANIC-AF trial on asundexian in AF - PACE-CME [pace-cme.org]
- 15. researchwithrowan.com [researchwithrowan.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. OCEANIC-AF study stopped early due to lack of efficacy [bayer.com]







• To cite this document: BenchChem. [Asundexian Demonstrates Superior Bleeding Profile Compared to Apixaban in Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3325157#assessing-the-superiority-of-asundexian-in-reducing-bleeding-events-compared-to-apixaban]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com